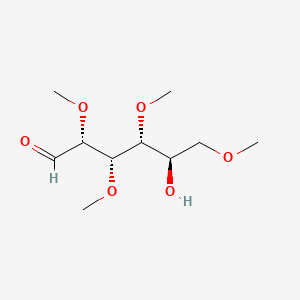

2,3,4,6-Tetra-O-methyl-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3615-47-2 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal |

InChI |

InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9-,10-/m1/s1 |

InChI Key |

LMWNQPUYOLOJQP-UTINFBMNSA-N |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)O |

Canonical SMILES |

COCC(C(C(C(C=O)OC)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,3,4,6-Tetra-O-methyl-D-glucose, a methylated derivative of D-glucose. This document is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug development, and molecular biology who utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] The methylation of the hydroxyl groups at positions 2, 3, 4, and 6 significantly alters the properties of the parent D-glucose molecule, most notably increasing its lipophilicity.[1] This modification makes it a valuable tool in various research applications, particularly as a non-metabolizable analog for studying glucose transport across biological membranes.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₆ | [2][3] |

| Molecular Weight | 236.26 g/mol | [2][3] |

| Melting Point | 84 - 89 °C | [4][5] |

| Boiling Point | 324.4 °C (Predicted, at 760 mmHg) 125 °C (at 1 x 10⁻³ Torr) | [4][6] |

| Solubility | Soluble in methanol (B129727) and ethanol; less soluble in water. | [1] |

| Appearance | White to off-white crystalline solid/powder. | [1] |

| Specific Optical Rotation ([α]D) | Not specified in the reviewed literature. |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are standard methods for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transitioned to liquid (the end of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid compound (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and intermolecular forces.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of different solvents (e.g., water, methanol, ethanol, diethyl ether, hexane) is added to each test tube.

-

Observation: The tubes are agitated (e.g., by vortexing) for a set period. The degree of dissolution is then observed. The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Optical Rotation Determination

Optical rotation is a key property of chiral molecules and is measured using a polarimeter. It is defined as the angle through which the plane of polarized light is rotated when passing through a sample.

Methodology: Polarimetry

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., chloroform (B151607) or ethanol) in a volumetric flask.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present. The observed rotation (α) is then measured at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line, 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Experimental Workflow Visualization

This compound is frequently used as a non-metabolizable glucose analog to study glucose transport mechanisms. The following diagram illustrates a typical experimental workflow for a competitive glucose uptake assay.

References

- 1. CAS 7506-68-5: this compound [cymitquimica.com]

- 2. Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

2,3,4,6-Tetra-O-methyl-D-glucose melting point and boiling point

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4,6-Tetra-O-methyl-D-glucose

This technical guide provides a comprehensive overview of the melting and boiling points of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document includes tabulated physical property data, detailed experimental protocols for thermal analysis, and a logical workflow for a related synthetic process.

Data Presentation: Physicochemical Properties

This compound is a methylated derivative of D-glucose, commonly used in carbohydrate chemistry.[1] Its physical properties, particularly its melting and boiling points, are crucial for its identification, purification, and application in various synthetic protocols. The quantitative data for these properties are summarized below.

| Property | Value | Notes |

| Melting Point | 87-89 °C | |

| 87.0 °C | ||

| 84 °C | For the α-anomer.[2] | |

| Boiling Point | 324.4 °C | |

| 324.4 ± 42.0 °C | Predicted value.[3] | |

| 125 °C | At a reduced pressure of 1 x 10⁻³ Torr.[2] | |

| Molecular Formula | C₁₀H₂₀O₆ | [3][4] |

| Molecular Weight | 236.26 g/mol | [3] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for characterizing a pure substance and assessing its purity.[5][6]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered and dry)[5]

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube.[5][8] The tube is tapped gently to compact the solid at the sealed bottom.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[7]

-

Approximate Determination: An initial rapid heating is performed to quickly determine an approximate melting range.[6][7]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 5-10°C below the approximate melting point.[7][9]

-

Observation and Recording: The temperature at which the substance first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[7][8]

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10][11][12]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.[10][11]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[11][13] This assembly is then attached to a thermometer.

-

Heating: The setup is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently.[11][12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[11][12] This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Recording: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][13] It is crucial to also record the barometric pressure, as the boiling point is pressure-dependent.[10][12]

Mandatory Visualization

The following diagram illustrates a generalized logical workflow for the synthesis of a tetra-O-alkylated D-glucose derivative, a process chemically related to the preparation of the topic compound. This two-step approach involves the protection of hydroxyl groups followed by hydrolysis.

References

- 1. CAS 7506-68-5: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2,3,4,6-TETRAMETHYL-D-GLUCOSE | 7506-68-5 [chemicalbook.com]

- 4. This compound | 7506-68-5 | MT29003 [biosynth.com]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Solubility of 2,3,4,6-Tetra-O-methyl-D-glucose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,6-Tetra-O-methyl-D-glucose, a methylated derivative of D-glucose. Understanding the solubility of this compound is crucial for its application in organic synthesis, carbohydrate chemistry, and as a non-metabolizable glucose analog in biomedical research. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Introduction

This compound is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 have been replaced by methoxy (B1213986) groups. This modification significantly increases the lipophilicity of the molecule compared to its parent compound, D-glucose, leading to altered solubility properties. While D-glucose is highly soluble in water and poorly soluble in most organic solvents, the methylation of its hydroxyl groups renders this compound more soluble in organic media and less soluble in water[1].

Qualitative Solubility Data

A review of available literature and technical data sheets indicates the qualitative solubility of this compound in a range of organic solvents. This information is summarized in Table 1. It is important to note that specific quantitative solubility data (e.g., in g/L or mg/mL) is not extensively reported in publicly available literature.

| Organic Solvent | Abbreviation | Qualitative Solubility | Reference |

| Methanol | MeOH | Soluble | [1] |

| Ethanol | EtOH | Soluble | [1] |

| Dichloromethane | DCM | Soluble | |

| Dimethylformamide | DMF | Soluble | |

| Dimethyl Sulfoxide | DMSO | Soluble | |

| Ethyl Acetate | EtOAc | Soluble | |

| Chloroform | CHCl₃ | Likely Soluble | |

| Acetone | Likely Soluble |

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration is not specified. "Likely Soluble" is inferred from the solubility of structurally similar compounds.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a calibrated UV-Vis spectrophotometer if the compound has a chromophore.

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile and the solute is not, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solute can be determined.

-

Chromatographic Method (Recommended): Dilute the filtered solution with a known volume of the solvent. Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the concentration determined in the analysis. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the Shake-Flask method.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Assessment

The following diagram outlines the logical progression for assessing the solubility of this compound for a specific application.

Caption: Logical workflow for assessing the solubility of this compound.

Conclusion

References

IUPAC name and CAS number for 2,3,4,6-Tetra-O-methyl-D-glucose

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-methyl-D-glucose

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in biomedical research, particularly in the study of glucose transport mechanisms.

Chemical Identity and CAS Number

This compound is a methylated derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 have been converted to methoxy (B1213986) groups.[1] This modification renders the molecule non-metabolizable, making it a valuable tool for studying glucose transport systems.[]

-

Common Name : this compound

-

Synonyms : Tetramethylglucose, 2,3,4,6-Tetramethyl-D-glucose[1]

-

IUPAC Names :

-

Cyclic (pyranose) form: (3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol

-

Open-chain (aldehydo) form: (2R,3S,4R,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal[3]

-

-

Other CAS Numbers : 3615-47-2 (unspecified stereochemistry)[3], 6163-35-5 (α-D-glucopyranose form)[]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solubility and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₆ | [1][4][6] |

| Molecular Weight | 236.26 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 87 °C | [7] |

| Boiling Point | 324.4 °C | [7] |

| Solubility | Soluble in organic solvents (methanol, ethanol); less soluble in water | [1] |

| Topological Polar Surface Area | 66.4 Ų | [] |

| XLogP3 | -1.3 | [3] |

Synthesis Protocol

A well-established method for the preparation of this compound involves the methylation of anhydrous glucose using methyl sulfate (B86663) and sodium hydroxide (B78521). The following protocol is adapted from Organic Syntheses.

Caution : This procedure must be conducted in a well-ventilated fume hood. Methyl sulfate is highly toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ammonia should be readily available as an antidote for spills.[8]

Materials and Reagents:

-

Anhydrous glucose (25 g, 0.14 mole)

-

Methyl sulfate (90 mL + 160 mL)

-

Carbon tetrachloride (125 mL)

-

40% (w/w) Sodium hydroxide solution (400 mL)

-

2 N Hydrochloric acid (400 mL)

-

Petroleum ether (30-60 °C)

-

Anhydrous sodium sulfate

-

Activated carbon (Norit)

Procedure:

-

Reaction Setup : A 2-L distilling flask is equipped with a mechanical stirrer and a dropping funnel. The flask, containing 25 g of anhydrous glucose and 15 mL of water, is placed in a water bath heated to 55 °C. Stirring is initiated to dissolve the glucose.[8]

-

Initial Methylation : A mixture of 90 mL of methyl sulfate and 125 mL of carbon tetrachloride is added to the flask. Immediately, 400 mL of 40% sodium hydroxide solution is added dropwise from the funnel. The initial rate is slow (1 drop per 2 seconds) and gradually increased. The heat of the reaction should maintain the temperature at 50-55 °C.[8]

-

Secondary Methylation : Once the initial addition of alkali is complete and the distillation of carbon tetrachloride subsides, the remaining alkali is added more rapidly. The bath temperature is raised to 70-75 °C. A further 160 mL of methyl sulfate is then added at a rate of 3-4 drops per second.[8]

-

Reaction Completion : After the second addition of methyl sulfate, the water bath is boiled for 30 minutes with continuous stirring to complete the reaction.[8]

-

Hydrolysis and Extraction : The reaction mixture is cooled and diluted with water to dissolve the precipitated sodium sulfate. The product is extracted four times with 150-mL portions of chloroform. The combined chloroform extracts are transferred to a distilling flask with 400 mL of 2 N HCl, and the chloroform is distilled off to hydrolyze the methylated glucoside. The hydrolysis is continued by refluxing for one hour.[8]

-

Purification and Crystallization : The solution is cooled and neutralized with sodium hydroxide. The product is again extracted with chloroform. The combined extracts are dried over anhydrous sodium sulfate, treated with activated carbon, and filtered. The chloroform is removed by distillation. The resulting syrup is treated with 40-50 mL of petroleum ether and shaken to induce crystallization. The crystals are filtered, washed with cold petroleum ether, and dried under reduced pressure.[8]

Applications in Research and Drug Development

Studying Glucose Transport Kinetics

The primary application of this compound in biomedical research is as a probe for studying glucose transport across cell membranes.[] Because its hydroxyl groups are blocked by methylation, it is recognized by glucose transporters (GLUTs) but cannot be phosphorylated by hexokinase, the first step of glycolysis. This prevents it from being metabolized, effectively "trapping" it as a tracer for transport activity.[]

This compound is particularly useful for:

-

Determining Kinetic Properties : It helps in devising the kinetic parameters (like Vmax and Km) of glucose transporters.[]

-

Mechanism of Transport : It aids in elucidating the transport mechanisms of different GLUT isoforms.[]

-

Blood-Brain Barrier Studies : It has been employed to study glucose transport across the blood-brain barrier.[]

Relevance in Drug Discovery

While not typically used as a direct precursor, this compound is structurally related to key intermediates in the synthesis of important therapeutics. For example, the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of anti-diabetic drugs, often starts with a protected glucose derivative. In these syntheses, the hydroxyl groups are typically protected with benzyl (B1604629) or acetyl groups rather than methyl groups to allow for selective deprotection later in the synthetic route. Nonetheless, the chemistry of preparing and modifying such poly-hydroxylated compounds is highly relevant.

Experimental Protocol: In Vitro Glucose Transport Assay

This section provides a representative protocol for measuring glucose uptake in a cultured cell line (e.g., adipocytes, muscle cells, or cancer cells) using this compound as a non-metabolizable substrate.

Objective : To quantify the rate of glucose transporter-mediated uptake of this compound.

Materials:

-

Cultured cells grown in multi-well plates (e.g., 12-well or 24-well).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

This compound stock solution.

-

Insulin (B600854) (or other stimulant, if applicable).

-

Cytochalasin B (as a transport inhibitor for negative controls).

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Internal standard for quantification.

-

Instrumentation for analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Procedure:

-

Cell Preparation : Grow cells to approximately 80-90% confluency. The day before the assay, switch to a low-serum medium to induce quiescence.

-

Pre-incubation/Starvation : Wash cells twice with warm KRH buffer. Incubate cells in KRH buffer for 2 hours at 37°C to deplete intracellular glucose.

-

Stimulation : For experiments investigating insulin-stimulated uptake, add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C. For basal uptake, add buffer only.

-

Transport Initiation : Remove the pre-incubation buffer. Initiate the uptake by adding warm KRH buffer containing a known concentration of this compound (e.g., 10-50 mM). For negative controls, add the substrate along with an excess of a GLUT inhibitor like Cytochalasin B.

-

Transport Termination : After a defined period (e.g., 5-10 minutes), terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer to remove extracellular substrate.

-

Cell Lysis : Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 20-30 minutes at room temperature.

-

Sample Preparation for Analysis : Scrape the cell lysates and transfer them to microcentrifuge tubes. Add an internal standard. Neutralize if necessary. Prepare samples for GC-MS analysis, which may involve derivatization (e.g., to form methoxime-trimethylsilyl ethers).

-

Quantification : Analyze the samples using a validated GC-MS method to quantify the intracellular concentration of this compound.

-

Data Analysis : Normalize the amount of transported substrate to the total protein content of each well (determined by a protein assay like BCA). Calculate the uptake rate (e.g., in nmol/mg protein/min).

References

- 1. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 7. This compound | 7506-68-5 | MT29003 [biosynth.com]

- 8. researchgate.net [researchgate.net]

Pioneering Pathways: A Historical and Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose

For researchers, scientists, and professionals in drug development, understanding the foundational synthetic routes to key carbohydrate building blocks is paramount. This in-depth technical guide explores the historical synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose, a crucial derivative in carbohydrate chemistry. We delve into the seminal methods of Purdie and Haworth, presenting their detailed experimental protocols, comparative quantitative data, and visualized reaction pathways.

The complete methylation of D-glucose to afford this compound has been a cornerstone in the structural elucidation and chemical manipulation of carbohydrates. Two classical methods, developed in the early 20th century, have laid the groundwork for subsequent innovations in carbohydrate chemistry: the Purdie methylation and the Haworth methylation. These methods, while achieving the same nominal transformation, employ distinct reagents and conditions, each with its own set of advantages and challenges.

The Purdie Methylation: A Silver-Mediated Approach

In 1903, Thomas Purdie and James C. Irvine reported a method for the exhaustive methylation of methyl glucosides using methyl iodide and silver oxide. This heterogeneous reaction, while effective, often required multiple treatments to achieve complete methylation. The process involves the initial conversion of D-glucose to its methyl glucoside, followed by repeated methylation of the hydroxyl groups. The final step is an acidic hydrolysis of the anomeric methoxy (B1213986) group to yield the target molecule.

Experimental Protocol: Purdie Methylation (1903)

The following protocol is based on the original publication by Purdie and Irvine.

Step 1: Preparation of Methyl Glucoside

A detailed procedure for the preparation of methyl glucoside from D-glucose and methanol (B129727) with acid catalysis is a prerequisite for the Purdie methylation.

Step 2: Methylation of Methyl Glucoside

-

To a solution of methyl glucoside in methyl iodide, add a suspension of finely divided silver oxide.

-

The mixture is shaken or stirred vigorously at room temperature. The progress of the methylation can be monitored by the formation of silver iodide.

-

The reaction is typically allowed to proceed for several days.

-

After the reaction period, the solid silver salts are removed by filtration.

-

The filtrate, containing the methylated methyl glucoside, is concentrated under reduced pressure.

-

To ensure complete methylation, the resulting syrup is redissolved in methyl iodide and treated with fresh silver oxide. This process is repeated until no further reaction is observed.

Step 3: Hydrolysis to this compound

-

The fully methylated product, pentamethyl glucose, is hydrolyzed by heating with a dilute mineral acid (e.g., hydrochloric acid).

-

The hydrolysis cleaves the anomeric methoxy group, yielding this compound.

-

The product is then isolated and purified by crystallization.

The Haworth Methylation: A Homogeneous Approach with Dimethyl Sulfate (B86663)

In 1915, Walter Norman Haworth introduced an alternative method for the methylation of sugars that offered a more homogeneous reaction system. This procedure utilizes dimethyl sulfate and an aqueous solution of a strong base, typically sodium hydroxide (B78521). The Haworth methylation proved to be a more vigorous and often more efficient method for achieving complete methylation in a single operation.

Experimental Protocol: Modified Haworth Methylation

The following is a detailed protocol for a modified Haworth methylation, adapted from a procedure in Organic Syntheses.

Materials:

-

Anhydrous D-glucose: 25 g (0.14 mole)

-

Water: 15 ml

-

Dimethyl sulfate: 90 ml (120 g, 0.95 mole)

-

Carbon tetrachloride: 125 ml

-

40% (by weight) Sodium hydroxide solution: 400 ml (580 g)

-

Additional dimethyl sulfate: 160 ml (208 g, 1.65 moles)

-

2 N Hydrochloric acid

-

Petroleum ether (b.p. 30–60°)

-

Anhydrous ether

Procedure:

-

In a 2-liter distilling flask equipped with a mechanical stirrer and a dropping funnel, a solution of anhydrous glucose in water is prepared and warmed to 55°C.

-

A mixture of dimethyl sulfate and carbon tetrachloride is added to the glucose solution with vigorous stirring.

-

The 40% sodium hydroxide solution is then added dropwise, initially at a slow rate and then more rapidly, while maintaining the temperature at 50–55°C. The heat of the reaction is typically sufficient to maintain this temperature.

-

After the initial addition of alkali, the remaining portion is added quickly, and the temperature is raised to 70–75°C.

-

A second portion of dimethyl sulfate is added at a steady rate.

-

The reaction mixture is boiled for 30 minutes with continued stirring.

-

After cooling, the mixture is diluted with water and extracted four times with chloroform.

-

The combined chloroform extracts are treated with 2 N hydrochloric acid, and the chloroform is removed by distillation. This process hydrolyzes the anomeric methyl group.

-

The aqueous solution is then extracted with chloroform to isolate the this compound.

-

The chloroform extract is dried, filtered, and concentrated to a syrup.

-

The product is crystallized from petroleum ether containing a small amount of anhydrous ether. The reported yield of the crystalline product is 15–18 g (46–55%).

Comparative Analysis of Historical Methods

To provide a clear comparison of these two landmark methods, the following table summarizes the key quantitative and qualitative aspects of each synthesis.

| Feature | Purdie Methylation (1903) | Haworth Methylation (1915, modified) |

| Methylating Agent | Methyl iodide (CH₃I) | Dimethyl sulfate ((CH₃)₂SO₄) |

| Base/Promoter | Silver oxide (Ag₂O) | Sodium hydroxide (NaOH) |

| Reaction Medium | Heterogeneous (solid Ag₂O in liquid CH₃I) | Homogeneous (aqueous NaOH and organic phase) |

| Reaction Temperature | Room temperature | 50–75°C, then boiling |

| Reaction Time | Several days, often requiring repeated treatments | A few hours in a single operation |

| Reported Yield | Not explicitly quantified in the original paper, but described as laborious | 46–55% (crystalline product) |

| Key Advantages | Milder reaction conditions | Faster reaction, higher efficiency, single operation |

| Key Disadvantages | Slow, requires large excess of expensive reagents, heterogeneous nature can lead to incomplete reaction | Use of highly toxic dimethyl sulfate, strongly basic conditions can cause degradation of the carbohydrate |

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations involved in these historical syntheses, the following diagrams, generated using the DOT language, illustrate the reaction workflows.

Caption: Workflow for the Purdie Methylation of D-Glucose.

Caption: Workflow for the Haworth Methylation of D-Glucose.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,4,6-Tetra-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,4,6-Tetra-O-methyl-D-glucose. This fully methylated derivative of D-glucose is a crucial compound in carbohydrate chemistry, often used as a standard in methylation analysis of polysaccharides and glycoconjugates. Accurate NMR data is essential for its identification and for the structural elucidation of more complex carbohydrates.

In solution, this compound exists as an equilibrium mixture of two anomers: the α-anomer and the β-anomer. This anomeric mixture is reflected in the NMR spectra, where separate sets of signals are observed for each anomer. This guide presents the available spectral data in a structured format, details the experimental protocols for data acquisition, and provides a logical workflow for the NMR analysis of this compound.

Spectroscopic Data

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals for the anomeric proton (H-1), the ring protons (H-2 to H-5), the exocyclic methylene (B1212753) protons (H-6a and H-6b), and the protons of the four methoxy (B1213986) groups. The chemical shift of the anomeric proton is particularly diagnostic, with the α-anomer typically resonating at a lower field than the β-anomer.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | α-anomer (δ, ppm) | Multiplicity | J (Hz) | β-anomer (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | ~4.98 | d | ~3.5 | ~4.35 | d | ~7.8 |

| H-2 | ~3.20 | dd | 3.5, 9.5 | ~3.15 | dd | 7.8, 9.0 |

| H-3 | ~3.55 | t | ~9.5 | ~3.45 | t | ~9.0 |

| H-4 | ~3.10 | t | ~9.5 | ~3.05 | t | ~9.0 |

| H-5 | ~3.65 | m | ~3.30 | m | ||

| H-6a | ~3.50 | dd | 11.0, 2.0 | ~3.50 | dd | 11.0, 2.0 |

| H-6b | ~3.45 | dd | 11.0, 5.0 | ~3.45 | dd | 11.0, 5.0 |

| OCH₃ | 3.40-3.60 | s | 3.40-3.60 | s |

Note: The chemical shifts of the methoxy protons often appear as multiple sharp singlets in the region of 3.40-3.60 ppm. The assignments for H-2 to H-6b can be complex due to signal overlap and may require 2D NMR techniques for unambiguous identification.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides distinct signals for each carbon atom in the glucose ring and the four methoxy groups. The chemical shift of the anomeric carbon (C-1) is highly indicative of the anomeric configuration, with the α-anomer appearing at a lower field compared to the β-anomer.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | α-anomer (δ, ppm) | β-anomer (δ, ppm) |

| C-1 | ~97.5 | ~104.5 |

| C-2 | ~82.0 | ~84.5 |

| C-3 | ~84.0 | ~86.5 |

| C-4 | ~80.5 | ~79.0 |

| C-5 | ~71.5 | ~75.0 |

| C-6 | ~71.0 | ~71.0 |

| OCH₃ | 58.0-61.0 | 58.0-61.0 |

Note: The chemical shifts of the four methoxy carbons typically appear as distinct signals in the 58.0-61.0 ppm range.

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation and the specific requirements of the analysis.

Sample Preparation

-

Dissolution : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O) are commonly used.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents. For aqueous solutions, a small amount of acetone (B3395972) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used. Modern spectrometers can also reference the spectra to the residual solvent peak.

-

Filtration : To ensure high-resolution spectra, it is recommended to filter the sample solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : Approximately 10-12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

-

Pulse Program : Standard single-pulse with proton decoupling.

-

Spectral Width : Approximately 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 to 4096 scans are typically required due to the lower natural abundance of the ¹³C nucleus.[1]

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

This comprehensive guide provides foundational knowledge for the NMR analysis of this compound. The provided data and protocols will aid researchers in the accurate identification and characterization of this important carbohydrate derivative, facilitating its use in various scientific and developmental applications.

References

Mass spectrometry fragmentation pattern of 2,3,4,6-Tetra-O-methyl-D-glucose

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,4,6-Tetra-O-methyl-D-glucose

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of modified carbohydrates is crucial for structural elucidation and metabolic studies. This guide provides a detailed overview of the fragmentation pattern of this compound, a commonly studied permethylated monosaccharide.

Data Presentation: Mass Spectral Data

The following table summarizes the mass-to-charge ratio (m/z) and relative intensity of the principal fragments observed in the electron ionization mass spectrum of a close structural analog, 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-glucitol. This data is representative of the fragmentation that can be expected for this compound under similar conditions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 45 | 100 | [C2H5O]+ |

| 58 | 15 | [C3H6O]+ |

| 71 | 40 | [C4H7O]+ |

| 75 | 35 | [C3H7O2]+ |

| 88 | 85 | [C4H8O2]+ |

| 101 | 95 | [C5H9O2]+ |

| 117 | 10 | [C5H9O3]+ |

| 131 | 5 | [C6H11O3]+ |

| 145 | 3 | [C7H13O3]+ |

| 159 | 2 | [C7H11O4]+ |

| 189 | 1 | [M - CH3O]+ |

| 220 | 1 | [M]+ |

Experimental Protocols

The data presented is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). Below is a representative experimental protocol for the analysis of permethylated monosaccharides.

1. Sample Preparation: Permethylation

A common method for permethylating carbohydrates is the Hakomori method, which uses a strong base like sodium hydride and a methylating agent like methyl iodide in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Materials: Anhydrous sample of D-glucose, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO), Methyl iodide (CH3I), Chloroform, Water.

-

Procedure:

-

Dissolve the dry carbohydrate sample in DMSO.

-

Add sodium hydride to the solution to form the alkoxide.

-

Add methyl iodide to the reaction mixture and stir at room temperature.

-

After the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the permethylated product with chloroform.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the permethylated glucose.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Mandatory Visualization: Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is a complex process involving multiple bond cleavages. The following diagram illustrates a plausible fragmentation pathway leading to some of the major observed ions.

Caption: Proposed fragmentation pathway of this compound.

An In-depth Technical Guide to 2,3,4,6-Tetra-O-methyl-D-glucose: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-methyl-D-glucose, a methylated derivative of D-glucose. The document details its chemical structure, physicochemical properties, synthesis, and key applications, particularly its role as a research tool in studying glucose transport mechanisms. Detailed experimental protocols for its synthesis and its application in glucose uptake assays are provided. This guide is intended to be a valuable resource for professionals in the fields of carbohydrate chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a monosaccharide derivative where the hydroxyl groups at positions 2, 3, 4, and 6 of the D-glucose molecule have been replaced by methoxy (B1213986) groups (-OCH3).[1][2] The anomeric hydroxyl group at position 1 remains free, allowing the molecule to exist in equilibrium between its cyclic (pyranose) and open-chain forms. This methylation significantly increases the lipophilicity of the molecule compared to D-glucose.[1]

The chemical structure of 2,3,4,6-Tetra-O-methyl-D-glucopyranose (the cyclic form) is shown below:

Caption: Chemical structure of the α-anomer of 2,3,4,6-Tetra-O-methyl-D-glucopyranose.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₆ | [3][4] |

| Molecular Weight | 236.26 g/mol | [2][3][4] |

| CAS Number | 7506-68-5 | [5] |

| IUPAC Name | (3R,4S,5R,6R)-3,4,5-Trimethoxy-6-(methoxymethyl)oxan-2-ol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 324.4 ± 42.0 °C (Predicted) | [2][4] |

| Solubility | Soluble in organic solvents like methanol, ethanol, DCM, DMF, DMSO, EtOAc; less soluble in water. | [1] |

| InChI | InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10?/m1/s1 | [3] |

| InChIKey | AQWPITGEZPPXTJ-ZKZCYXTQSA-N | [3] |

| SMILES | COC[C@H]1--INVALID-LINK--O)OC)OC">C@HOC | [2] |

Synthesis and Experimental Protocols

This compound can be prepared through the exhaustive methylation of D-glucose. One common and effective method involves the use of methyl sulfate (B86663) and a strong base, such as sodium hydroxide (B78521).

Detailed Synthesis Protocol: Methylation of D-glucose

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Anhydrous D-glucose

-

Methyl sulfate

-

Sodium hydroxide (40% w/v aqueous solution)

-

Carbon tetrachloride

-

2 N Hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Activated charcoal (Norite)

-

Petroleum ether (30-60 °C)

Procedure:

-

In a 2-liter distilling flask equipped with a mechanical stirrer and a dropping funnel, dissolve 25 g of anhydrous glucose in 15 ml of water by warming the flask in a water bath to 55 °C.

-

Maintain stirring and add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the glucose solution as quickly as possible.

-

From the dropping funnel, add 400 ml of 40% sodium hydroxide solution. The initial rate of addition should be slow (1 drop every 2 seconds for 5 minutes), then increased (1 drop per second for 5 minutes), and finally added more rapidly (3 drops per second).

-

After the addition of NaOH is complete, boil the mixture in the water bath for 30 minutes with continuous stirring.

-

Cool the reaction mixture, dilute with water to dissolve the precipitated sodium sulfate, and extract four times with 150 ml portions of chloroform.

-

Combine the chloroform extracts and distill off the chloroform.

-

Add 400 ml of 2 N HCl to the residue and pass a rapid current of steam through the solution for 1 hour to hydrolyze any methylated glucosides.

-

Decolorize the hot solution with 5 g of activated charcoal, then cool and filter.

-

Saturate the filtrate with sodium sulfate and extract four times with 150 ml portions of chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, add 1 g of activated charcoal, and filter.

-

Remove the chloroform by distillation.

-

Treat the resulting syrup with 40-50 ml of petroleum ether and shake to induce crystallization.

-

Cool the mixture in an ice bath for 30 minutes, then filter the crystals, wash with cold petroleum ether, and dry under reduced pressure.

Applications in Research and Drug Development

The primary application of this compound in scientific research stems from its structural similarity to D-glucose, combined with its inability to be metabolized by cells. This makes it an invaluable tool for studying glucose transport systems.

Study of Glucose Transport Mechanisms

Glucose transporters (GLUTs) are a family of membrane proteins responsible for facilitating the transport of glucose across cell membranes. Understanding the kinetics and regulation of these transporters is crucial in various fields, including diabetes and cancer research.

This compound is actively transported into cells by GLUTs but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[] Consequently, it is not phosphorylated and trapped within the cell in the same way as glucose or its analog 2-deoxy-D-glucose. This property allows researchers to specifically study the transport step of glucose uptake in isolation from downstream metabolic processes. It is particularly useful for investigating transport across biological barriers, such as the blood-brain barrier.[]

Experimental Protocol: Glucose Transport Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory potential of a test compound on glucose transport using this compound in a cell-based assay.

Workflow Diagram:

Caption: Workflow for a glucose transport inhibition assay.

Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, its structure allows for the prediction of key features in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The ¹H NMR spectrum is expected to be complex. Key signals would include:

-

Four distinct singlets in the range of 3.4-3.7 ppm, each integrating to 3 protons, corresponding to the four methoxy groups (-OCH₃).

-

A series of multiplets between 3.0 and 5.5 ppm corresponding to the protons on the glucose ring (H-1 to H-6). The anomeric proton (H-1) would appear as a doublet, with its chemical shift and coupling constant being diagnostic of the α or β configuration.

-

A signal for the anomeric hydroxyl proton (-OH), which would be broad and its chemical shift dependent on the solvent and concentration.

-

-

¹³C NMR: The ¹³C NMR spectrum would be expected to show 10 distinct signals:

-

Four signals in the range of 58-62 ppm for the carbons of the four methoxy groups.

-

Six signals for the carbons of the glucose ring. The anomeric carbon (C-1) would be found downfield, typically in the range of 90-100 ppm. The other ring carbons (C-2 to C-5) would resonate between 70 and 85 ppm, while the C-6 carbon would be expected around 70-75 ppm.

-

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation of methylated sugars provides structural information.

-

Molecular Ion: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 236 or 237, respectively. Sodium adducts [M+Na]⁺ at m/z 259 are also commonly observed for carbohydrates.

-

Fragmentation Pattern: The fragmentation of permethylated carbohydrates is well-studied. Cleavage typically occurs at the glycosidic bonds and via cross-ring fragmentation. For this compound, key fragmentation pathways would involve the loss of methoxy groups (-OCH₃, 31 Da) and larger fragments. Common fragment ions would arise from cleavage of the C-C bonds within the pyranose ring, yielding characteristic ions that can help elucidate the methylation pattern. The fragmentation would be complex, but key ions would likely be observed at m/z values such as 205 (loss of OCH₃), 101, 88, and 71, which are characteristic fragments of permethylated hexoses.

Logical Relationship Diagram:

Caption: Logical relationship of structure to application.

Conclusion

This compound is a vital chemical tool for researchers and drug development professionals. Its unique property of being a transportable but non-metabolizable analog of glucose allows for the precise study of glucose transporter function and kinetics. This guide has provided a detailed summary of its chemical properties, a reliable synthesis protocol, and a framework for its use in cell-based assays, making it a practical resource for the scientific community.

References

The Pivotal Role of 2,3,4,6-Tetra-O-methyl-D-glucose in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-methyl-D-glucose, a fully methylated derivative of D-glucose, serves as an indispensable tool in the structural elucidation of complex carbohydrates. Its strategic application in methylation analysis allows for the precise determination of glycosidic linkages within oligosaccharides and polysaccharides, a critical step in understanding their biological function. This technical guide provides an in-depth exploration of the synthesis, analytical applications, and experimental protocols involving this compound. Furthermore, it delves into the broader implications of methylation in modulating molecular properties, a concept of significant interest in drug design and development. Detailed experimental workflows, quantitative data, and structural analysis are presented to equip researchers with the necessary knowledge to effectively utilize this key compound in their scientific endeavors.

Introduction

Carbohydrates, in the form of oligosaccharides and polysaccharides, are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. The intricate three-dimensional structures of these glycans, dictated by their monosaccharide composition and the specific linkages between them, are directly correlated with their biological activity. Therefore, the precise structural characterization of complex carbohydrates is paramount.

Methylation analysis is a cornerstone technique for determining the substitution patterns of hydroxyl groups in monosaccharide residues within a larger carbohydrate structure. This method involves the exhaustive methylation of all free hydroxyl groups, followed by acid hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then identified, typically by gas chromatography-mass spectrometry (GC-MS). This compound is the archetypal product of a non-reducing terminal glucose residue that was not involved in a glycosidic linkage at any of its hydroxyl groups, except for the anomeric carbon. Its unambiguous identification provides a crucial reference point in the structural puzzle of a complex carbohydrate.[1][]

This guide will provide a comprehensive overview of the role of this compound in carbohydrate chemistry, with a focus on practical applications for researchers in academia and the pharmaceutical industry.

Synthesis of this compound

The synthesis of this compound is a foundational procedure in carbohydrate chemistry. One common method involves the methylation of anhydrous glucose using methyl sulfate (B86663) in the presence of a strong base.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses Procedure.[3]

Materials:

-

Anhydrous glucose

-

Methyl sulfate (Caution: Highly toxic)

-

Carbon tetrachloride

-

40% (by weight) Sodium hydroxide (B78521) solution

-

2 N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Activated carbon (e.g., Norite)

-

2-liter distilling flask

-

Mechanical stirrer

-

Dropping funnel

-

Water bath

-

Condenser

-

Suction flask

Procedure:

-

Initial Setup: In a 2-liter distilling flask equipped with a mechanical stirrer and a dropping funnel, dissolve 25 g of anhydrous glucose in 15 ml of water. Place the flask in a water bath maintained at 55°C.

-

First Methylation: With vigorous stirring, rapidly add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the glucose solution.

-

Addition of Base: Begin the dropwise addition of 400 ml of 40% sodium hydroxide solution. Initially, add at a rate of 1 drop every 2 seconds for 5 minutes, then increase to 1 drop per second for 5 minutes, and finally to 3 drops per second. The heat of the reaction should maintain the temperature at 50-55°C.

-

Second Methylation: Once the initial reaction subsides, add the remainder of the sodium hydroxide solution more rapidly. Raise the water bath temperature to 70-75°C. Add 160 ml of methyl sulfate to the dropping funnel and add it to the reaction mixture at a rate of 3-4 drops per second.

-

Reaction Completion and Extraction: After the addition of methyl sulfate is complete, boil the mixture for 30 minutes with continued stirring. Cool the flask, dilute with water to dissolve the precipitated sodium sulfate, and extract the aqueous layer four times with 150 ml portions of chloroform.

-

Hydrolysis: Combine the chloroform extracts and add 400 ml of 2 N hydrochloric acid. Distill off the chloroform. Pass a rapid stream of steam through the acidic solution for 1 hour to hydrolyze the methylated glucose.

-

Purification: Add 5 g of activated carbon to the hot solution, cool, and filter. Saturate the filtrate with sodium sulfate and extract four times with 150 ml portions of chloroform.

-

Final Product Isolation: Dry the combined chloroform extracts with anhydrous sodium sulfate, add 1 g of activated carbon, and filter. Remove the chloroform by distillation to yield this compound.

Role in Methylation Analysis for Glycosidic Linkage Determination

The primary application of this compound is as a key product in methylation analysis, a powerful technique for elucidating the structure of polysaccharides.[4][5] The process involves permethylation of all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs), which are then analyzed by GC-MS.

The identity of the resulting PMAAs reveals the positions of the glycosidic linkages. For example, the detection of 2,3,4,6-Tetra-O-methyl-D-glucitol acetate (B1210297) indicates a terminal, non-reducing glucose residue. Conversely, a 2,3,6-tri-O-methyl-D-glucitol acetate would signify a glucose residue linked at the C4 position.

Experimental Workflow for Methylation Analysis

The following diagram illustrates the key steps in a typical methylation analysis protocol.

Caption: A generalized workflow for the methylation analysis of polysaccharides.

Detailed Experimental Protocol: Methylation Analysis (Ciucanu-Kerek Method)

This protocol is a widely adapted method for the permethylation of carbohydrates.[6][7]

Materials:

-

Polysaccharide sample (dried)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Powdered sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I) (Caution: Toxic and volatile)

-

Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride (B1165640)

-

Nitrogen or Argon gas

Procedure:

-

Permethylation:

-

Dissolve 5-10 mg of the dried polysaccharide sample in 1-2 ml of anhydrous DMSO in a sealed reaction vial under an inert atmosphere (nitrogen or argon).

-

Add a slurry of powdered NaOH in DMSO.

-

Add methyl iodide dropwise while stirring.

-

Stir the reaction mixture at room temperature for at least 6 hours or until the reaction is complete.

-

Quench the reaction by the slow addition of water.

-

Extract the permethylated polysaccharide with dichloromethane. Wash the organic layer with water and evaporate to dryness.

-

-

Hydrolysis:

-

Hydrolyze the permethylated sample with 2 M trifluoroacetic acid at 121°C for 2 hours.

-

Remove the acid by evaporation under a stream of nitrogen, with co-evaporation with methanol.

-

-

Reduction:

-

Dissolve the hydrolyzed sample in water and add sodium borodeuteride (NaBD₄).

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Neutralize the excess NaBD₄ by adding acetic acid.

-

Evaporate to dryness and co-evaporate with methanol several times to remove borates.

-

-

Acetylation:

-

Acetylate the resulting alditols by adding a mixture of acetic anhydride and pyridine (1:1 v/v) and heating at 100°C for 1 hour.

-

Evaporate the reagents under a stream of nitrogen.

-

Partition the resulting partially methylated alditol acetates (PMAAs) between dichloromethane and water.

-

Collect the organic layer and evaporate to dryness.

-

-

GC-MS Analysis:

-

Dissolve the PMAA sample in a suitable solvent (e.g., acetone (B3395972) or hexane) and inject it into the GC-MS system.

-

Identify the PMAAs based on their retention times and mass spectra compared to known standards.

-

Analytical Data and Interpretation

The identification of this compound and other partially methylated derivatives is achieved through a combination of their gas chromatographic retention times and their mass spectral fragmentation patterns.

Gas Chromatography Retention Times

The retention times of PMAAs are dependent on the specific GC column and operating conditions. The following table provides relative retention times for various methylated glucitol acetates on different stationary phases.

| Methylated Glucitol Acetate | Linkage Indicated | Relative Retention Time (ECNSS-M column) | Relative Retention Time (OV-225 column) |

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | Terminal Glucose | 1.00 | 1.00 |

| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | 4-linked Glucose | 1.98 | 1.85 |

| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol | 6-linked Glucose | 1.55 | 1.48 |

| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol | 3-linked Glucose | 1.80 | 1.72 |

| 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-D-glucitol | 2-linked Glucose | 1.75 | 1.65 |

| 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol | 3,4-linked Glucose | 3.50 | 3.10 |

Data compiled from publicly available databases and are for illustrative purposes. Actual retention times may vary.

Mass Spectrometry Fragmentation Patterns

Electron impact (EI) mass spectrometry of PMAAs produces characteristic fragmentation patterns resulting from cleavage of the carbon-carbon backbone of the alditol. The masses of the resulting fragments are indicative of the positions of the methyl and acetyl groups.

Caption: Generalized primary fragmentation of a PMAA in EI-MS.

The fragmentation of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol, derived from a terminal glucose residue, will yield a distinct set of primary fragment ions. For example, a prominent ion at m/z 45 is often observed, corresponding to [CH₃OCH₂]⁺. The interpretation of the full mass spectrum allows for the unambiguous identification of the methylation pattern.

Role in Drug Development

Beyond its role in structural analysis, the concept of methylation is highly relevant in drug discovery and development. The addition of a methyl group, often referred to as the "magic methyl" effect, can profoundly alter the physicochemical and pharmacokinetic properties of a molecule.[8][9][10]

Modulation of Physicochemical Properties

Methylation of hydroxyl groups, as in the case of this compound, significantly increases the lipophilicity of a molecule.[1] This can lead to:

-

Increased membrane permeability: Enhanced lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing its bioavailability.

-

Altered solubility: While increasing solubility in organic solvents, methylation typically decreases aqueous solubility. This trade-off must be carefully managed in drug design.

-

Conformational changes: The steric bulk of methyl groups can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to a biological target.

Impact on Pharmacokinetics

The introduction of methyl groups can also influence the metabolic fate of a drug candidate:

-

Metabolic stability: Methyl groups can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.

-

Receptor binding: A strategically placed methyl group can enhance the binding affinity of a ligand to its receptor by occupying a hydrophobic pocket in the binding site.

The principles learned from the study of methylated carbohydrates like this compound can inform the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Caption: The multifaceted effects of methylation on drug properties.

Conclusion

This compound is more than just a methylated sugar; it is a fundamental tool that unlocks the structural secrets of complex carbohydrates. Its central role in methylation analysis provides the basis for understanding the structure-function relationships of glycans in health and disease. The detailed experimental protocols and analytical data presented in this guide are intended to serve as a valuable resource for researchers in the field. Furthermore, the principles of methylation, exemplified by this compound, have far-reaching implications in the rational design of novel therapeutics, highlighting the enduring importance of fundamental carbohydrate chemistry in advancing biomedical science.

References

- 1. CAS 7506-68-5: this compound [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A simple and rapid method for the permethylation of carbohydrates | Semantic Scholar [semanticscholar.org]

- 7. Ciucanu, I. and Kerek, K. (1984) A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - Scientific Research Publishing [scirp.org]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Note: Polysaccharide Methylation Analysis for Glycosidic Linkage Determination

Introduction

Methylation analysis is a powerful and widely established chemical method for the elucidation of glycosidic linkages in polysaccharides and other complex carbohydrates.[1][2][3] This technique involves the exhaustive methylation of all free hydroxyl groups, followed by acid hydrolysis of the glycosidic bonds, reduction of the resulting partially methylated monosaccharides to alditols, and subsequent acetylation of the newly formed hydroxyl groups. The resulting partially methylated alditol acetates (PMAAs) are volatile derivatives suitable for separation and identification by gas chromatography-mass spectrometry (GC-MS).[1][4] The fragmentation patterns of the PMAAs in the mass spectrometer provide definitive information about the original positions of the glycosidic linkages. 2,3,4,6-Tetra-O-methyl-D-glucose is a key standard in this analysis, representing a terminal, non-reducing glucose residue. This application note provides a detailed protocol for the methylation analysis of polysaccharides.

Principle of the Method

The fundamental principle of methylation analysis lies in marking the free hydroxyl groups of a polysaccharide with methyl groups. The hydroxyl groups involved in glycosidic linkages or as part of the ring structure are protected from this methylation. Subsequent hydrolysis breaks the glycosidic bonds, exposing hydroxyl groups at the linkage positions. These newly exposed hydroxyls, along with the hydroxyl group at the anomeric carbon, are then acetylated after reduction to alditols. By identifying the positions of the methyl and acetyl groups on the final PMAA products, the original linkage positions of the monosaccharide units within the polysaccharide can be determined.

Experimental Protocol

This protocol is based on the Hakomori methylation method, which is a widely used and effective procedure for permethylating polysaccharides.[5]

Materials

-

Polysaccharide sample (1-5 mg, dried and salt-free)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl iodide (CH₃I)

-

Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride (B1165640)

-

1-Methylimidazole

-

Hexane

-

Sodium thiosulfate

-

Sodium sulfate, anhydrous

-

This compound standard

-

Deionized water

Equipment

-

Reaction vials with screw caps (B75204) and septa

-

Sonicator

-

Magnetic stirrer and stir bars

-

Heating block or oven

-

Nitrogen or argon gas supply

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., SP-2330 or equivalent)

-

Rotary evaporator or centrifugal vacuum concentrator

Procedure

1. Permethylation (Hakomori Method)

-

Dry the polysaccharide sample (1-5 mg) in a reaction vial under vacuum overnight over P₂O₅.

-

Add 1 mL of anhydrous DMSO to the vial and dissolve the sample completely. Sonication or gentle heating may be required.

-

Prepare a slurry of "dimsyl anion" by carefully adding approximately 30 mg of powdered NaOH to 1 mL of anhydrous DMSO in a separate vial and sonicating for 10-15 minutes.

-

Add 0.5 mL of the dimsyl anion slurry to the dissolved polysaccharide sample. The solution should become viscous and slightly colored.

-

Stir the reaction mixture at room temperature for at least 4 hours under an inert atmosphere (nitrogen or argon).

-

Cool the reaction mixture in an ice bath.

-

Slowly add 0.5 mL of methyl iodide (CH₃I) dropwise to the reaction mixture while stirring. Caution: Methyl iodide is toxic and should be handled in a fume hood.

-

Allow the reaction to proceed at room temperature for at least 2 hours, or until the solution becomes clear.

-

Quench the reaction by the slow, dropwise addition of 1 mL of deionized water.

-

Extract the permethylated polysaccharide by adding 2 mL of chloroform and 5 mL of deionized water. Vortex thoroughly and centrifuge to separate the layers.

-

Collect the lower chloroform layer. Repeat the extraction of the aqueous layer twice more with 2 mL of chloroform each time.

-

Combine the chloroform extracts and wash them three times with 5 mL of deionized water.

-

Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

2. Hydrolysis

-

To the dried permethylated polysaccharide, add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the vial and heat at 121°C for 2 hours to hydrolyze the glycosidic linkages.

-

Cool the vial to room temperature and remove the TFA by evaporation under a stream of nitrogen or with a centrifugal vacuum concentrator. Add methanol (B129727) and re-evaporate (repeat 3 times) to ensure complete removal of the acid.

3. Reduction

-

Dissolve the dried, partially methylated monosaccharides in 0.5 mL of 1 M ammonium (B1175870) hydroxide containing 10 mg/mL sodium borodeuteride (NaBD₄).

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Destroy the excess NaBD₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

4. Acetylation

-

Evaporate the sample to dryness. Add 0.5 mL of methanol and evaporate again (repeat 3 times) to remove boric acid as volatile methyl borate.

-

To the dried alditols, add 0.5 mL of acetic anhydride and 0.5 mL of 1-methylimidazole.

-

Incubate at room temperature for 30 minutes.

-

Add 5 mL of deionized water to stop the reaction.

-

Extract the partially methylated alditol acetates (PMAAs) with 2 mL of dichloromethane (DCM). Vortex and centrifuge.

-

Collect the lower DCM layer. Wash the DCM extract with 5 mL of deionized water (repeat 3 times).

-

Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate to a small volume (approximately 100 µL) for GC-MS analysis.

5. GC-MS Analysis

-

Inject 1-2 µL of the PMAA sample onto the GC-MS system.

-

The PMAAs are separated based on their retention times and identified by their characteristic electron ionization (EI) mass spectra.

-

The fragmentation patterns are interpreted to determine the positions of methylation and acetylation, thus revealing the original glycosidic linkages. For example, a fragment at m/z 117 is indicative of a primary acetyl group.

-

Analyze the this compound standard under the same conditions to confirm the retention time and mass spectrum of a terminal, non-reducing glucose residue.

Data Presentation

The quantitative data for the key steps in the protocol are summarized in the table below for easy reference.

| Step | Reagent | Concentration/Amount | Volume | Incubation Time | Incubation Temperature |

| Permethylation | Polysaccharide | 1-5 mg | N/A | N/A | N/A |

| Anhydrous DMSO | N/A | 1 mL | - | Room Temp | |

| "Dimsyl anion" slurry | ~30 mg NaOH/mL DMSO | 0.5 mL | 4 hours | Room Temp | |

| Methyl iodide | N/A | 0.5 mL | 2 hours | Room Temp | |

| Hydrolysis | Trifluoroacetic acid (TFA) | 2 M | 1 mL | 2 hours | 121°C |

| Reduction | Sodium borodeuteride (NaBD₄) | 10 mg/mL in 1 M NH₄OH | 0.5 mL | 2 hours | Room Temp |

| Acetylation | Acetic anhydride | N/A | 0.5 mL | 30 minutes | Room Temp |

| 1-Methylimidazole | N/A | 0.5 mL | 30 minutes | Room Temp |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for polysaccharide methylation analysis.

Caption: Workflow of polysaccharide methylation analysis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the chemical transformations of a glucose residue at different positions within a polysaccharide chain during the methylation analysis protocol.

Caption: Chemical logic of methylation analysis.

References

Application Note: Glycosidic Linkage Analysis using GC-MS of Partially Methylated Alditol Acetates

Audience: Researchers, scientists, and drug development professionals.